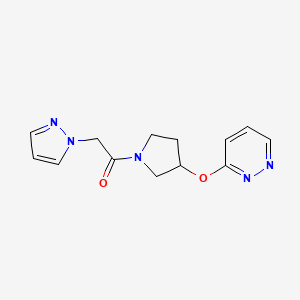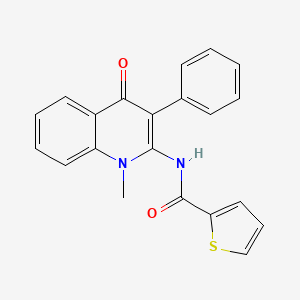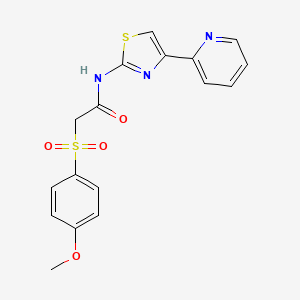
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as MPTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action for MPTA involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting the activity of CAIX, MPTA can disrupt the pH balance of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MPTA has several biochemical and physiological effects, including the inhibition of CAIX activity, the disruption of the pH balance of cancer cells, and the induction of apoptosis. Additionally, MPTA has been shown to have low toxicity levels, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPTA in lab experiments is its potential use in cancer research. Additionally, MPTA has low toxicity levels, making it a safer alternative to other compounds that may be harmful to researchers. However, one limitation of using MPTA in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of MPTA, including further research into its mechanism of action and potential use in cancer treatment. Additionally, researchers may explore the use of MPTA in other areas of scientific research, such as drug discovery and development. Further studies may also investigate the potential side effects of MPTA and its long-term safety profile.
In conclusion, 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community for its potential use in cancer research. Its mechanism of action involves the inhibition of CAIX activity, the disruption of the pH balance of cancer cells, and the induction of apoptosis. While MPTA has several advantages for lab experiments, such as low toxicity levels, it also has limitations, including limited availability and high cost. Future research may explore the potential use of MPTA in other areas of scientific research and investigate its long-term safety profile.
Synthesemethoden
The synthesis method for MPTA involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-4-(pyridin-2-yl)thiazole. This reaction produces 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide as the final product.
Wissenschaftliche Forschungsanwendungen
MPTA has been studied for its potential use in scientific research applications, particularly in the field of cancer research. Research has shown that MPTA has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-12-5-7-13(8-6-12)26(22,23)11-16(21)20-17-19-15(10-25-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSNZXOVXPCPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)

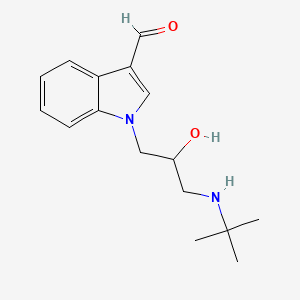

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851133.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2851134.png)

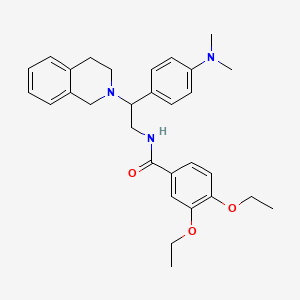
![2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2851137.png)

